molecular formula C14H17BrO B8391466 2-(2-Bromobenzyl)cycloheptanone

2-(2-Bromobenzyl)cycloheptanone

Cat. No. B8391466
M. Wt: 281.19 g/mol
InChI Key: LITPLMGIYXVGHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromobenzyl)cycloheptanone is a useful research compound. Its molecular formula is C14H17BrO and its molecular weight is 281.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Bromobenzyl)cycloheptanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromobenzyl)cycloheptanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H17BrO

Molecular Weight

281.19 g/mol

IUPAC Name

2-[(2-bromophenyl)methyl]cycloheptan-1-one

InChI

InChI=1S/C14H17BrO/c15-13-8-5-4-6-11(13)10-12-7-2-1-3-9-14(12)16/h4-6,8,12H,1-3,7,9-10H2

InChI Key

LITPLMGIYXVGHE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(=O)CC1)CC2=CC=CC=C2Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of cycloheptanone (56.1 g, 0.5 mol) in toluene (500 ml) was added morpholine (65.3 g, 0.75 mol) and tosic acid (100 mg). The reaction vessel was fitted with a Dean-Stark condenser and the reaction was refluxed for 24 hours. The toluene was removed in vacuo and the enamine was vacuum distilled. The enamine was collected as a pale yellow oil (46.5 g, 51%). To a solution of the enamine (10.0 g, 0.055 mol) in dioxane (50 ml) was added 2-bromobenzyl bromide and the reaction was refluxed overnight. Water (10 ml) was then added and the mixture was refluxed an additional 2 hours. The reaction was cooled and the solvent was removed in vacuo. The residue was partitioned between dichloromethane and 1N hydrochloric acid. The dichloromethane layer was washed with additional 1N hydrochloric acid (50 ml) and water (50 ml), dried (MgSO4), filtered, and reduced in volume to yield a crude orange oil (15.9 g). The mixture was vacuum distilled to yield the title compound as a clear oil (8.5 g, 55%) that was a semisolid at 23° C.
Quantity
56.1 g
Type
reactant
Reaction Step One
Quantity
65.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
[Compound]
Name
enamine
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
55%

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